2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7,8-dihydro-5H-imidazo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-12(17)14-5-11(16)15-10/h1-4,6H,5,7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJMUZGRFGGLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=CN2CC(=O)N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728904 | |
| Record name | 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261117-82-1 | |
| Record name | 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Imidazo[1,2-A]pyrazinone Core
Starting Materials: 4-fluoroaniline and glyoxal.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Process: 4-fluoroaniline reacts with glyoxal to form an intermediate, which undergoes cyclization to yield the imidazo[1,2-A]pyrazinone core.
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Functionalization of the Core
Starting Materials: The imidazo[1,2-A]pyrazinone core and appropriate alkylating agents.
Reaction Conditions: The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) with a base such as potassium carbonate.
Process: The core is functionalized by introducing the 4-fluorophenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: Reactions are typically carried out in acidic or basic media.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can yield reduced forms of the compound, potentially altering its pharmacological properties.
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Substitution
Reagents: Halogenating agents, nucleophiles, or electrophiles.
Conditions: Reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups, modifying the compound’s reactivity and biological activity.
Scientific Research Applications
Biological Activities
2.1 Antitumor Activity
Research has shown that compounds similar to 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one exhibit significant antitumor properties. For instance, studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been shown to block neutrophil chemotaxis and reduce the production of reactive oxygen species (ROS), which are critical in inflammatory responses .
2.3 Antimicrobial Activity
In vitro studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or binding to allosteric sites, leading to changes in metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The table below highlights key structural analogues, their substituents, biological activities, and differentiating features:
Key Structural and Functional Differences
Substituent Effects: Fluorine Position: The target compound’s 4-fluorophenyl group balances lipophilicity and electronic effects, whereas 4-fluoro-3-methylphenyl derivatives (e.g., ) show improved metabolic stability due to steric hindrance from the methyl group. Nitro vs. Amino Groups: Nitro-substituted analogues (e.g., ) exhibit potent redox activity but higher cytotoxicity compared to amino- or alkylamino-substituted derivatives (e.g., ).
Ring Saturation: Dihydroimidazopyrazinones (e.g., target compound) retain partial unsaturation, enhancing π-stacking interactions.
Synthetic Routes: The target compound is synthesized via Pd/C-catalyzed hydrogenation and borane reduction , whereas Ugi multicomponent reactions are employed for amino-ethanone derivatives (e.g., ).
Biological Activity
2-(4-Fluorophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one is a compound belonging to the imidazo-pyrazine class, which has garnered attention for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structure that contributes to its biological activity. The presence of the fluorine atom in the para position of the phenyl ring enhances lipophilicity and membrane permeability, which is critical for its pharmacological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Neutrophil Chemotaxis : Studies have shown that certain derivatives can effectively block neutrophil migration, which is crucial in inflammatory responses .
- Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit the growth of MCF7 and NCI-H460 cell lines with IC50 values in the low micromolar range .
- Anti-inflammatory Properties : Compounds in this class have also been evaluated for their ability to inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory potential .
Efficacy in Assays
The biological efficacy of this compound has been assessed through various assays:
| Activity | Cell Line/Model | IC50 Value (µM) |
|---|---|---|
| Neutrophil Chemotaxis | Human Neutrophils | 0.01 - 0.05 |
| Cytotoxicity | MCF7 | 0.39 |
| Cytotoxicity | NCI-H460 | 0.46 |
| Inhibition of TNFα Production | THP-1 cells | 0.18 |
Case Studies
- Neutrophil Migration Inhibition : A study evaluated the impact of various imidazo-pyrazine derivatives on IL-8 induced neutrophil chemotaxis. The most active compound exhibited an IC50 value of 10 nM, highlighting the potential for therapeutic use in inflammatory diseases .
- Anticancer Activity : In a recent screening of pyrazole derivatives against multiple cancer cell lines, this compound showed significant cytotoxicity against MCF7 and SF-268 cell lines with IC50 values of 3.79 and 12.50 µM respectively .
Q & A
Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one?
Methodological Answer:
The compound is typically synthesized via multi-step routes involving hydrogenation and cyclization. For example:
- Intermediate hydrogenation : A benzyl-protated precursor is dissolved in methanol, treated with 10% Pd/C under hydrogen gas to remove protecting groups, followed by filtration and solvent evaporation to yield the core structure .
- Copper(I)-catalyzed hydroamination : Intramolecular reactions of 1-iodoalkynes with amines can form dihydroimidazo[1,2-a]pyrazinones under mild conditions, avoiding harsh reagents .
- Ugi reaction : Used in related analogs for introducing amino-acid side chains, followed by deprotection with TFA to finalize the scaffold .
Basic: How is the compound characterized structurally, and what analytical methods are critical for validation?
Methodological Answer:
Key techniques include:
- NMR spectroscopy : - and -NMR (e.g., δ 7.74–7.71 ppm for aromatic protons in antimalarial analogs) confirm substituent positions and scaffold integrity .
- Elemental analysis : Matches experimental and calculated values for C, H, N (e.g., %C = 51.95/52.02; %N = 13.37/13.5) to verify purity .
- HRMS (ESI) : Validates molecular weight (e.g., M/Z = 380.4 for antimalarial derivatives) .
Advanced: What challenges arise in optimizing reaction yields for intermediates, and how are they addressed?
Methodological Answer:
Common issues include incomplete hydrogenation or side reactions. Strategies:
- Catalyst optimization : Adjusting Pd/C loading and hydrogen pressure improves debenzylation efficiency .
- Quenching protocols : For borane-mediated reductions (e.g., in THF), gradual methanol addition prevents exothermic decomposition .
- Solvent selection : Ethanol/THF mixtures enhance solubility of intermediates, reducing byproduct formation .
Advanced: How do structural modifications (e.g., fluorophenyl substituents) impact biological activity in antimalarial studies?
Methodological Answer:
- Substituent positioning : 4-Fluorophenyl groups enhance target binding via hydrophobic interactions, as seen in analogs with IC values <100 nM against Plasmodium .
- Amino side chains : 2-Amino-1-ethanone derivatives (e.g., Compound 23) show improved solubility and bioavailability, critical for in vivo efficacy .
- Methylation effects : 8,8-Dimethyl analogs (e.g., mCMQ069) increase metabolic stability by reducing cytochrome P450 oxidation .
Advanced: What mechanistic insights exist for copper-catalyzed hydroamination in related imidazopyrazinone synthesis?
Methodological Answer:
- Catalytic cycle : Copper(I) facilitates alkyne activation, enabling regioselective intramolecular amine addition to form E-vinyl iodides exclusively .
- Density functional theory (DFT) : B3LYP/6-31G* calculations predict electron-density surfaces, guiding rational design of alkynyl precursors .
Advanced: How are discrepancies in elemental analysis data resolved during purity assessment?
Methodological Answer:
- Recrystallization : Purify crude products using ethanol/water mixtures to remove salts or unreacted reagents .
- Combined techniques : Cross-validate with -NMR integration ratios and HRMS to distinguish between hydrated forms (e.g., 0.1HO in HCl salts) .
Basic: What purification methods are effective for isolating the compound from reaction mixtures?
Methodological Answer:
- Celite filtration : Removes Pd/C catalysts post-hydrogenation .
- Recrystallization : Use ethanol or dioxane to isolate crystalline solids (e.g., pale yellow powders with >95% purity) .
- Chromatography : Silica gel columns with EtOAc/hexane gradients separate diastereomers in substituted analogs .
Advanced: What stability issues are observed under acidic/basic conditions, and how are storage protocols optimized?
Methodological Answer:
- Acidic degradation : Imidazopyrazinones undergo ring-opening in HCl; store as lyophilized solids at -20°C .
- Light sensitivity : Derivatives with nitro groups (e.g., 4-nitrophenyl analogs) require amber vials to prevent photodegradation .
Advanced: How is computational modeling (e.g., DFT) applied to predict reactivity and regioselectivity?
Methodological Answer:
- Transition-state analysis : B3LYP/6-31G* models identify energy barriers for hydroamination steps, guiding catalyst selection .
- Docking studies : Predict binding poses of 4-fluorophenyl derivatives in Plasmodium DHODH enzymes, informing SAR .
Advanced: What in vitro assays validate the compound’s antimalarial activity, and how are IC50_{50}50 values determined?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
